molecular formula C8H10Cl3N B2800687 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride CAS No. 321318-36-9

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

Cat. No.: B2800687
CAS No.: 321318-36-9
M. Wt: 226.53
InChI Key: YKPAICVWOBWQTG-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is an organic compound with the molecular formula C8H10Cl3N. It is a hydrochloride salt of 1-(3,5-Dichlorophenyl)ethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and an ethylamine group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Organic solvents such as ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethylamine Hydrochloride
  • 1-(3,4-Dichlorophenyl)ethylamine Hydrochloride
  • 1-(3,5-Dibromophenyl)ethylamine Hydrochloride

Uniqueness: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .

Biological Activity

1-(3,5-Dichlorophenyl)ethylamine hydrochloride, also known as Dichloroethylamine , is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, providing a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • CAS Number : 321318-36-9
  • Molecular Formula : C9H10Cl2N·HCl
  • Molecular Weight : 220.54 g/mol

This compound primarily acts as a monoamine modulator , influencing neurotransmitter systems. Its mechanism includes:

  • Inhibition of Reuptake : It inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.
  • Receptor Interaction : The compound has been shown to interact with various receptors, including adrenergic and dopaminergic receptors, which may contribute to its therapeutic effects .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer treatment:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including colon cancer cells. Notably, it showed selective toxicity towards cells with specific oncogenic mutations .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G1 phase. Flow cytometry analysis revealed increased caspase-3 activity in treated cells, indicating activation of apoptotic pathways .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • Inhibition Studies : The compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Zone of inhibition tests showed comparable efficacy to standard antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Studies indicate that following oral administration in animal models, the compound reaches peak plasma concentrations within 0.25 to 1.5 hours. The presence of halogen atoms contributes to prolonged metabolic stability .
  • Elimination : The half-life and clearance rates suggest that the compound remains detectable in plasma for extended periods, enhancing its potential for therapeutic use .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Colon Cancer Treatment : A study involving murine models demonstrated that treatment with this compound significantly reduced tumor size and polyp formation in genetically engineered mice predisposed to colon cancer. Histopathological evaluations indicated no significant toxicity to normal tissues .
  • Antimicrobial Efficacy : Clinical evaluations showed promising results against resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
1-(3,5-Dichlorophenyl)ethylamine HClHighModerateMonoamine reuptake inhibition
TASIN-1Very HighLowSelective cytotoxicity via apoptosis
DoxorubicinHighLowDNA intercalation

Properties

IUPAC Name

1-(3,5-dichlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPAICVWOBWQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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